An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of (2-bromo-3-nitrophenyl)methanesulfonyl chloride
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of (2-bromo-3-nitrophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-bromo-3-nitrophenyl)methanesulfonyl chloride is a complex organic molecule with potential applications in synthetic chemistry and drug discovery. Its structure, featuring a di-substituted aromatic ring and a reactive sulfonyl chloride functional group, offers a versatile scaffold for the synthesis of novel compounds. A thorough understanding of its spectroscopic properties is paramount for its synthesis, purification, and characterization. This technical guide provides a detailed prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2-bromo-3-nitrophenyl)methanesulfonyl chloride. In the absence of direct experimental data in the public domain, these predictions are based on a rigorous analysis of substituent effects and data from analogous compounds, providing a reliable reference for researchers in the field.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of (2-bromo-3-nitrophenyl)methanesulfonyl chloride is predicted to exhibit a complex pattern in the aromatic region due to the spin-spin coupling of the three adjacent protons, and a singlet in the aliphatic region for the methylene protons. The predicted chemical shifts (in ppm, relative to TMS) are presented in Table 1.
Table 1. Predicted ¹H NMR Chemical Shifts for (2-bromo-3-nitrophenyl)methanesulfonyl chloride.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| H-4 | 8.05 - 8.15 | Doublet of doublets (dd) | 1H | Deshielded by the ortho-nitro group and coupled to H-5 and H-6. |
| H-5 | 7.55 - 7.65 | Triplet (t) or Triplet of doublets (td) | 1H | Influenced by both the bromo and nitro groups, coupled to H-4 and H-6. |
| H-6 | 7.85 - 7.95 | Doublet of doublets (dd) | 1H | Deshielded by the ortho-bromo group and coupled to H-4 and H-5. |
| -CH₂- | 5.10 - 5.30 | Singlet (s) | 2H | Deshielded by the adjacent sulfonyl chloride group and the aromatic ring. |
Rationale for ¹H NMR Predictions
The prediction of the aromatic proton chemical shifts is primarily based on the analysis of the known spectrum of 1-bromo-2-nitrobenzene, which serves as a close structural analog for the aromatic core.[1][2]
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Aromatic Region (7.5 - 8.2 ppm): The three protons on the benzene ring (H-4, H-5, and H-6) are in distinct chemical environments due to the influence of the bromo, nitro, and methanesulfonyl chloride substituents.
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The nitro group (-NO₂) is a strong electron-withdrawing group, causing significant deshielding of the ortho and para protons.[3]
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The bromo group (-Br) is also electron-withdrawing via induction but can be weakly electron-donating through resonance. Its overall effect is deshielding.
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The methanesulfonyl chloride group (-CH₂SO₂Cl) is strongly electron-withdrawing.
Based on these effects, H-4, being ortho to the strongly deshielding nitro group, is expected to be the most downfield proton. H-6, ortho to the bromo group, will also be significantly deshielded. H-5, being meta to both the nitro and bromo groups, is expected to be the most upfield of the three aromatic protons. The coupling pattern will be a complex second-order system, but can be approximated as doublets of doublets for H-4 and H-6, and a triplet or triplet of doublets for H-5, with typical ortho-coupling constants (³J) in the range of 7-9 Hz and a smaller meta-coupling (⁴J) of 1-2 Hz.
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Aliphatic Region (5.1 - 5.3 ppm): The methylene protons (-CH₂-) are adjacent to the strongly electron-withdrawing sulfonyl chloride group and the aromatic ring. This environment leads to a significant downfield shift. For comparison, the methylene protons in benzyl chloride appear around 4.5 ppm. The additional electron-withdrawing nature of the sulfonyl chloride group compared to a simple chloride will shift this signal further downfield. As there are no adjacent protons, this signal will appear as a sharp singlet.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of (2-bromo-3-nitrophenyl)methanesulfonyl chloride is predicted to show seven distinct signals: six for the aromatic carbons and one for the methylene carbon. The predicted chemical shifts are summarized in Table 2.
Table 2. Predicted ¹³C NMR Chemical Shifts for (2-bromo-3-nitrophenyl)methanesulfonyl chloride.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-1 | 133 - 136 | Quaternary carbon attached to the -CH₂SO₂Cl group. |
| C-2 | 123 - 126 | Quaternary carbon attached to the bromo group. |
| C-3 | 149 - 152 | Quaternary carbon attached to the nitro group. |
| C-4 | 125 - 128 | Aromatic CH carbon ortho to the nitro group. |
| C-5 | 130 - 133 | Aromatic CH carbon para to the bromo group and meta to the nitro group. |
| C-6 | 136 - 139 | Aromatic CH carbon ortho to the bromo group. |
| -CH₂- | 65 - 70 | Methylene carbon, significantly deshielded by the sulfonyl chloride group. |
Rationale for ¹³C NMR Predictions
The prediction of the ¹³C NMR chemical shifts is based on the additive effects of the substituents on the benzene ring, using known data for bromobenzene and nitrobenzene as a foundation.[4][5][6]
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Aromatic Carbons (123 - 152 ppm):
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C-1 (ipso-CH₂SO₂Cl): The carbon bearing the methanesulfonyl chloride group will be influenced by its electron-withdrawing nature, leading to a downfield shift.
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C-2 (ipso-Br): The carbon directly attached to the bromine atom is subject to the "heavy atom effect," which, counterintuitively, can cause a shielding effect compared to what would be expected based on electronegativity alone.[7]
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C-3 (ipso-NO₂): The carbon attached to the nitro group is expected to be the most deshielded of the aromatic carbons due to the strong electron-withdrawing nature of the nitro group. The ipso-carbon of nitrobenzene is found at approximately 148.3 ppm.[3][4]
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C-4, C-5, and C-6: The chemical shifts of these protonated carbons are influenced by their position relative to the three substituents. The carbon ortho to the nitro group (C-4) and the carbon ortho to the bromo group (C-6) are expected to be more deshielded than the carbon meta to both (C-5).
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Aliphatic Carbon (65 - 70 ppm):
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The methylene carbon (-CH₂-) is directly attached to the highly electronegative sulfonyl chloride group. This results in a significant downfield shift into the range of 65-70 ppm. For comparison, the methylene carbon in benzyl chloride is around 46 ppm. The greater electron-withdrawing ability of the -SO₂Cl group compared to a chlorine atom accounts for this more pronounced downfield shift.
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Standard Experimental Protocol for NMR Data Acquisition
For the acquisition of high-quality ¹H and ¹³C NMR spectra of (2-bromo-3-nitrophenyl)methanesulfonyl chloride, the following protocol is recommended:
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Sample Preparation:
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Dissolve 10-20 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
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-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region of the ¹H spectrum.
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-
¹H NMR Acquisition Parameters:
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Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
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Spectral Width: 0 - 12 ppm.
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Acquisition Time: 2 - 4 seconds.
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Relaxation Delay: 1 - 2 seconds.
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Number of Scans: 8 - 16, depending on the sample concentration.
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-
¹³C NMR Acquisition Parameters:
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Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
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Spectral Width: 0 - 220 ppm.
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Acquisition Time: 1 - 2 seconds.
-
Relaxation Delay: 2 - 5 seconds (a longer delay is beneficial for observing quaternary carbons).
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Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.
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-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
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Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
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Molecular Structure and Atom Numbering
The following diagram illustrates the structure of (2-bromo-3-nitrophenyl)methanesulfonyl chloride with the atom numbering used in this guide.
Caption: Structure of (2-bromo-3-nitrophenyl)methanesulfonyl chloride with atom numbering.
Conclusion
This technical guide provides a comprehensive and well-reasoned prediction of the ¹H and ¹³C NMR spectra of (2-bromo-3-nitrophenyl)methanesulfonyl chloride. By leveraging data from structurally related compounds and established principles of NMR spectroscopy, this guide serves as a valuable resource for the identification and characterization of this molecule in research and development settings. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data, which will be essential for confirming these predictions and for any future work with this compound.
References
Sources
- 1. 1-Bromo-2-nitrobenzene(577-19-5) 1H NMR [m.chemicalbook.com]
- 2. Nitrobenzene(98-95-3) 13C NMR [m.chemicalbook.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Nitrobenzene | C6H5NO2 | CID 7416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bromobenzene(108-86-1) 13C NMR spectrum [chemicalbook.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
